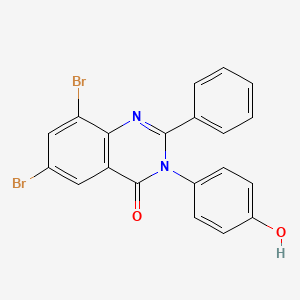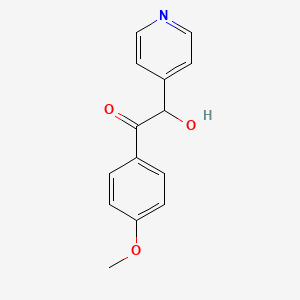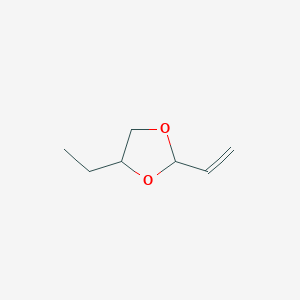
2-Ethenyl-4-ethyl-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-4-ethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethenyl-4-ethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the reactants in toluene with a catalyst such as toluenesulfonic acid, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also involve the use of orthoesters or molecular sieves for effective water removal .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-4-ethyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, chromium trioxide (CrO₃) in pyridine.
Reduction: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄.
Substitution: RLi, RMgX, RCuLi.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-Ethenyl-4-ethyl-1,3-dioxolane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Ethenyl-4-ethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as muscarinic acetylcholine receptor agonists bind to these receptors, mimicking the action of acetylcholine and modulating neurotransmission . The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Ethyl-4-methyl-1,3-dioxolane: Another dioxolane derivative with similar structural properties.
1,3-Dioxane: A six-membered ring analog of dioxolane with different chemical properties.
Uniqueness
Its ethenyl and ethyl substituents contribute to its unique properties compared to other dioxolanes and dioxanes .
Propriétés
Numéro CAS |
82172-99-4 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
2-ethenyl-4-ethyl-1,3-dioxolane |
InChI |
InChI=1S/C7H12O2/c1-3-6-5-8-7(4-2)9-6/h4,6-7H,2-3,5H2,1H3 |
Clé InChI |
WHKLHIFXZJXTOQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1COC(O1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


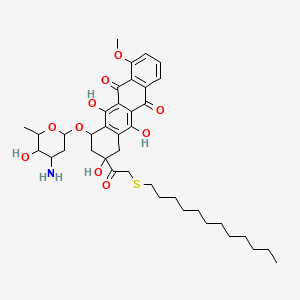

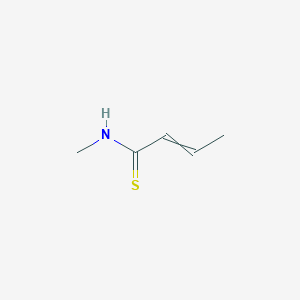
![{5-[(Dimethylamino)methyl]furan-2-yl}methanethiol](/img/structure/B14407426.png)
![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)
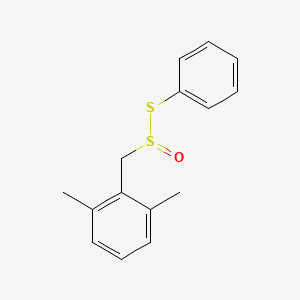
![Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride](/img/structure/B14407442.png)
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
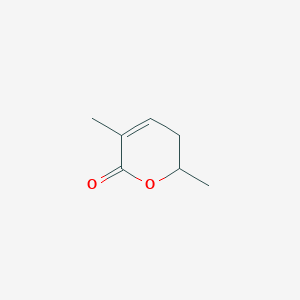
![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)
